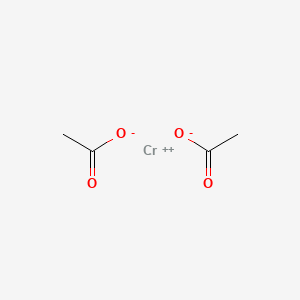
Chromous acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of chromous acetate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc . The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of this compound as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{CH₃CO₂}^- + 2 \text{H₂O} \rightarrow \text{Cr₂(CH₃CO₂)₄(H₂O)₂} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product .
化学反応の分析
Types of Reactions: Chromous acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent, reducing other compounds while being oxidized itself.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Zinc or other reducing agents.
Substitution: Various ligands depending on the desired product.
Major Products Formed:
Oxidation: Chromium(III) acetate.
Reduction: Reduced forms of other compounds.
Substitution: New coordination compounds with substituted ligands.
科学的研究の応用
Biological Applications
Chromous acetate has been studied for its biological effects, particularly in adipogenesis:
- Adipocyte Differentiation : Research indicates that chromium acetate influences gene expression related to adipogenesis in intramuscular and subcutaneous adipocytes. For instance, treatment with 10 μM of chromium acetate significantly upregulated the expression of key adipogenic transcription factors such as C/EBPβ and PPARγ in bovine adipocyte cultures . This suggests potential applications in metabolic studies and obesity research.
Industrial Applications
This compound is utilized in various industrial processes:
- Permeability Modification in Oil Recovery : Chromium(III)-polymer gel systems that include chromium acetate are employed to enhance oil recovery by modifying the permeability of carbonate rock formations. Studies demonstrate that chromium retention is influenced by flow rates and the chemical interactions within the rock matrix .
- Chromatography : The compound has been tested as part of chromatographic systems to study interactions between analytes and stationary phases. Its ability to form stable complexes aids in the separation processes used in analytical chemistry .
Case Study 1: Ligand Vapor Diffusion Method
- Objective : To synthesize high-quality chromium(II) acetate with axial ligands.
- Methodology : Anhydrous chromium(II) acetate was exposed to vapor-phase ligands.
- Results : Achieved nearly 100% yield with high purity confirmed by powder X-ray diffraction. This method is more efficient than traditional solvent-based approaches.
Case Study 2: Biological Impact on Adipocytes
- Objective : To evaluate the effect of chromium acetate on gene expression in adipocytes.
- Methodology : Bovine adipocyte cultures were treated with varying concentrations of chromium acetate.
- Results : Significant upregulation of adipogenic genes was observed at higher concentrations, indicating a role in fat metabolism.
Data Table Overview
作用機序
The mechanism of action of chromous acetate involves its ability to form a quadruple bond between two chromium atoms . This unique bonding arrangement allows it to participate in various chemical reactions, including reduction and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Chromous acetate can be compared with other similar compounds, such as:
Rhodium(II) acetate: Similar structure but with rhodium instead of chromium.
Copper(II) acetate: Similar structure but with copper instead of chromium.
Molybdenum(II) acetate: Similar structure but with molybdenum instead of chromium.
Uniqueness: this compound is unique due to its quadruple bond between chromium atoms, which is not commonly found in other metal acetates . This unique bonding gives it distinct chemical properties and reactivity.
特性
CAS番号 |
628-52-4 |
|---|---|
分子式 |
C4H8CrO4 |
分子量 |
172.10 g/mol |
IUPAC名 |
acetic acid;chromium |
InChI |
InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChIキー |
WDNIVTZNAPEMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cr+2] |
正規SMILES |
CC(=O)O.CC(=O)O.[Cr] |
Key on ui other cas no. |
628-52-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















